
6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a phenyl group in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and benzaldehyde.
Cyclization: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the quinazoline ring.
Bromination: The resulting quinazoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the bromine atom, which affects its reactivity and biological activity.
6-Chloro-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Phenyl-3,4-dihydroquinazoline: Lacks the hydroxyl group, which impacts its solubility and reactivity.
Uniqueness
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H13BrN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC 名称 |
6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-7-13-10(8-12)9-16-14(18,17-13)11-4-2-1-3-5-11/h1-8,16-18H,9H2 |
InChI 键 |
YNHYUQOUINXLMV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Br)NC(N1)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



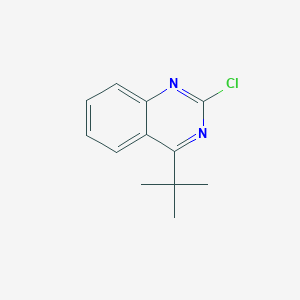
![N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide](/img/structure/B15359005.png)
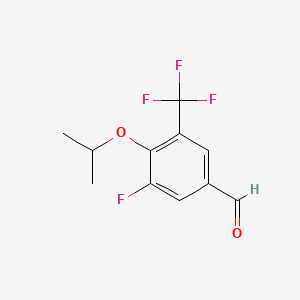
![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol](/img/structure/B15359017.png)
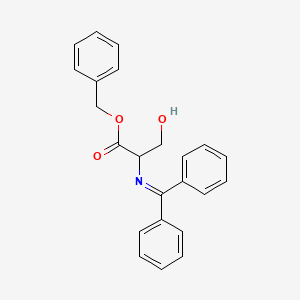
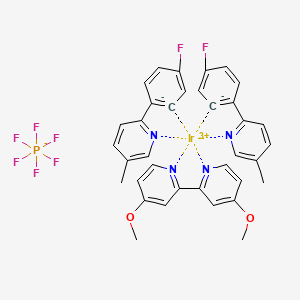
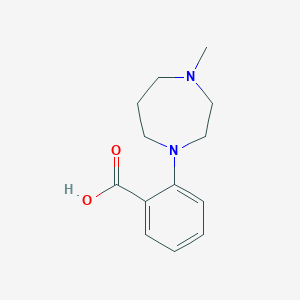
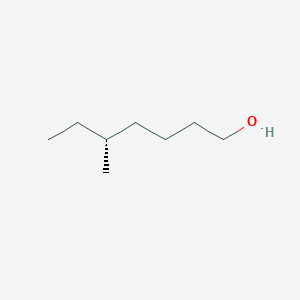
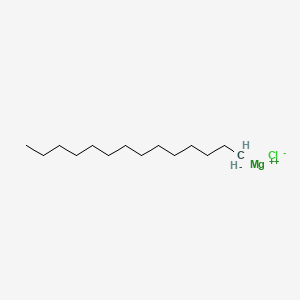
![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
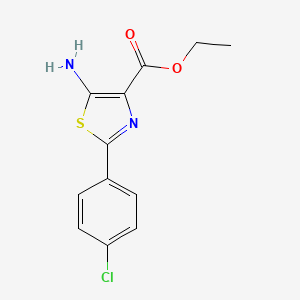
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)
![[4-Amino-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15359066.png)
